Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate
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Overview
Description
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is a chemical compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol . It is known for its unique structure, which includes a tetrahydrothiopyran ring with a 1,1-dioxide group and an ethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate typically involves the reaction of tetrahydrothiopyran with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate involves its interaction with specific molecular targets. The compound’s sulfone group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide: Lacks the ester group, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is unique due to its specific combination of a tetrahydrothiopyran ring, sulfone group, and ethyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Biological Activity
Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate (CAS: 2111274-89-4) is a sulfur-containing compound with a molecular formula of C9H16O4S and a molecular weight of approximately 220.28 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications and interactions with biological systems.
Property | Value |
---|---|
Molecular Formula | C9H16O4S |
Molecular Weight | 220.28 g/mol |
Density | 1.177 g/cm³ (predicted) |
Boiling Point | 369 °C (predicted) |
Purity | 95% |
The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymatic activities, particularly those related to ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp is crucial for drug efflux and plays a significant role in multidrug resistance in cancer therapy.
Interaction with P-glycoprotein
Research indicates that compounds similar to this compound can stimulate ATPase activity in P-gp, which may enhance the absorption and efficacy of co-administered drugs. The stimulation of ATPase activity suggests that this compound could potentially reverse drug resistance mechanisms in tumor cells, making it a candidate for further investigation in cancer pharmacotherapy .
In Vitro Studies
In vitro assays have been conducted to assess the effect of this compound on cellular models expressing P-gp. Results demonstrated that at specific concentrations, the compound significantly increased ATPase activity, indicating its potential role as a substrate or modulator of P-gp function. The effective concentration for half-maximal stimulation (EC50) was determined through a series of dose-response experiments .
In Vivo Studies
Preliminary in vivo studies utilizing murine models have shown promising results regarding the compound's ability to reduce tumor volume when administered alongside chemotherapeutic agents. Notably, these studies reported no significant side effects, suggesting a favorable safety profile .
Conclusion and Future Directions
This compound presents a compelling case for further research in the fields of medicinal chemistry and pharmacology. Its interactions with P-glycoprotein and potential to enhance drug efficacy highlight its importance as a candidate for developing new therapeutic strategies against drug-resistant cancers.
Future research should focus on:
- Detailed Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
- Expanded In Vivo Trials : Assessing long-term effects and safety profiles in more diverse animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity towards target enzymes.
Properties
IUPAC Name |
ethyl 2-(1,1-dioxothian-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4S/c1-2-13-9(10)6-8-4-3-5-14(11,12)7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKGQKKBPNZOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.